

# Evaluating the long-term safety and efficacy of Sulodexide compared to placebo

Author: BenchChem Technical Support Team. Date: November 2025



# Sulodexide vs. Placebo: A Long-Term Evaluation of Safety and Efficacy

A Comprehensive Guide for Researchers and Drug Development Professionals

Sulodexide, a highly purified glycosaminoglycan mixture, has garnered significant interest for its potential therapeutic applications in a range of vascular diseases. This guide provides an objective comparison of the long-term safety and efficacy of Sulodexide against a placebo, supported by experimental data from key clinical trials. The information is intended to inform researchers, scientists, and drug development professionals on the current state of evidence for this compound.

#### I. Efficacy Data: A Tabular Summary

The long-term efficacy of Sulodexide has been evaluated across several indications, primarily focusing on its anti-thrombotic, pro-fibrinolytic, and endothelial-protective properties. The following tables summarize the key quantitative outcomes from major clinical studies.

Table 1: Prevention of Recurrent Venous Thromboembolism (VTE)



| Study/Tri<br>al | Duration | Sulodexi<br>de Group<br>(Event<br>Rate) | Placebo<br>Group<br>(Event<br>Rate) | Hazard<br>Ratio<br>(95% CI) | p-value | Citation  |
|-----------------|----------|-----------------------------------------|-------------------------------------|-----------------------------|---------|-----------|
| SURVET          | 2 years  | 4.9%<br>(15/307)                        | 9.7%<br>(30/308)                    | 0.49 (0.27–<br>0.92)        | 0.02    | [1][2][3] |

Table 2: Treatment of Chronic Venous Disease (Venous Leg Ulcers)

| Study/Trial                                          | Endpoint | Sulodexide<br>Group<br>(Healing<br>Rate) | Placebo<br>Group<br>(Healing<br>Rate) | p-value | Citation |
|------------------------------------------------------|----------|------------------------------------------|---------------------------------------|---------|----------|
| Randomized,<br>Double-Blind,<br>Multicentre<br>Study | 2 months | 35%                                      | 20.9%                                 | 0.018   | [4]      |
| 3 months                                             | 52.5%    | 32.7%                                    | 0.004                                 | [4]     |          |

Table 3: Management of Diabetic Nephropathy

| Study/Tri<br>al   | Endpoint                                               | Sulodexi<br>de Group                   | Placebo<br>Group | Result                                    | p-value | Citation |
|-------------------|--------------------------------------------------------|----------------------------------------|------------------|-------------------------------------------|---------|----------|
| Meta-<br>analysis | Reduction<br>in Urinary<br>Albumin<br>Excretion        | Significantl<br>y greater<br>reduction | -                | Ratio of means: 0.76 (95% CI, 0.62– 0.93) | 0.009   | [5]      |
| DiNAS             | Achieveme<br>nt of<br>Primary<br>Endpoint <sup>1</sup> | 33.3%<br>(200mg/da<br>y)               | 15.4%            | -                                         | 0.075   | [6]      |



¹Return to normoalbuminuria or ≥50% decrease in Albumin:Creatinine Ratio.

### **II. Long-Term Safety Profile**

Sulodexide has demonstrated a favorable safety profile in long-term studies, with a low incidence of major bleeding events, a critical consideration for an antithrombotic agent.

Table 4: Key Safety Outcomes

| Study/Tri<br>al     | Indication                      | Duration  | Major<br>Bleeding<br>(Sulodexi<br>de) | Major<br>Bleeding<br>(Placebo) | Clinically<br>Relevant<br>Non-<br>Major<br>Bleeding | Citation  |
|---------------------|---------------------------------|-----------|---------------------------------------|--------------------------------|-----------------------------------------------------|-----------|
| SURVET              | VTE<br>Prevention               | 2 years   | 0                                     | 0                              | 2 patients<br>in each<br>group                      | [1][2][3] |
| Jason<br>(protocol) | VTE<br>Prevention<br>in Elderly | 12 months | Primary<br>Safety<br>Endpoint         | Primary<br>Safety<br>Endpoint  | Secondary<br>Safety<br>Endpoint                     | [7]       |

Gastrointestinal disturbances, such as nausea and dyspepsia, are the most commonly reported adverse events, and are generally transient.[8]

### III. Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are the protocols for key studies cited in this guide.

## The SURVET (Sulodexide in Secondary Prevention of Recurrent Deep Vein Thrombosis) Study

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.[1][3]
- Patient Population: 615 patients with a first-ever unprovoked venous thromboembolism who
  had completed 3 to 12 months of standard anticoagulant therapy.[1][2][3]



- Intervention: Patients were randomly assigned to receive either Sulodexide 500 LSU (Lipase Releasing Units) twice daily or a matching placebo for 2 years. All patients also received compression stockings.[1][2][3]
- Primary Efficacy Outcome: Recurrence of venous thromboembolism.[1][2]
- Primary Safety Outcome: Major or clinically relevant bleeding.[1][2]

#### The Jason Study (Protocol)

- Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
- Patient Population: 1450 elderly patients (≥ 75 years) who have completed at least 3 months
  of anticoagulation for a first VTE.[7]
- Intervention: Patients are randomized to one of three arms for 12 months:
  - Sulodexide 500 LSU twice daily.[7]
  - Sulodexide 250 LSU twice daily + placebo.[7]
  - Placebo.[7]
- Primary Efficacy Outcome: Composite of death from VTE and recurrent VTE.[7]
- Primary Safety Outcome: Occurrence of major bleeding.[7]

#### Diabetic Nephropathy Studies (General Protocol Design)

- Study Design: Typically randomized controlled trials comparing Sulodexide to placebo or other active treatments.[5]
- Patient Population: Patients with type 1 or type 2 diabetes and evidence of nephropathy (microalbuminuria or macroalbuminuria).[5]
- Intervention: Oral Sulodexide at varying doses (e.g., 50 mg to 200 mg daily) administered for a specified duration (e.g., 6 months).[6]



 Primary Outcome: Change in urinary albumin excretion rate or albumin-to-creatinine ratio from baseline.[5]

#### IV. Mechanism of Action and Signaling Pathways

Sulodexide exerts its therapeutic effects through a multi-faceted mechanism of action, primarily targeting the vascular endothelium and the coagulation cascade. It is a complex of glycosaminoglycans, composed of a fast-moving heparin fraction (80%) and dermatan sulfate (20%).[8]

The key mechanisms include:

- Antithrombotic Activity: Potentiation of antithrombin III (via the heparin fraction) and heparin cofactor II (via the dermatan sulfate fraction), leading to the inhibition of thrombin and Factor Xa.[9][10]
- Profibrinolytic Activity: Increases the release of tissue plasminogen activator (t-PA) and reduces the levels of plasminogen activator inhibitor-1 (PAI-1).
- Endothelial Protection: Restores the integrity of the endothelial glycocalyx, a crucial layer for maintaining vascular homeostasis.
- Anti-inflammatory Effects: Modulates the release of inflammatory mediators.[9][10]

Below are diagrams illustrating the experimental workflow of a typical clinical trial and the signaling pathways involved in Sulodexide's mechanism of action.

Figure 1: Generalized Experimental Workflow for a Randomized Controlled Trial. Figure 2: Sulodexide's Multifactorial Mechanism of Action.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References







- 1. ahajournals.org [ahajournals.org]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. Sulodexide therapy for the treatment of diabetic nephropathy, a meta-analysis and literature review PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Design and rationale of a randomized, placebo-controlled trial on the efficacy and safety of sulodexide for extended treatment in elderly patients after a first venous thromboembolism -PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. youtube.com [youtube.com]
- 10. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Evaluating the long-term safety and efficacy of Sulodexide compared to placebo]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1198908#evaluating-the-long-term-safety-and-efficacy-of-sulodexide-compared-to-placebo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com